methanone CAS No. 858493-59-1](/img/structure/B2432766.png)
[3,5-Bis(cyclopropylcarbonyl)phenyl](cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,5-Bis(cyclopropylcarbonyl)phenylmethanone” is a chemical compound with the molecular formula C18H18O3 . It is also known by other names such as Benzene, 1,3,5-tris(cyclopropylcarbonyl)- (5CI) and cyclopropyl(3,5-dicyclopropanecarbonylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(cyclopropylcarbonyl)phenylmethanone” consists of a phenyl group (a ring of six carbon atoms) attached to three cyclopropylcarbonyl groups (a three-carbon ring attached to a carbonyl group) and a methanone group .Scientific Research Applications
Organic Photovoltaics (Solar Cells)
3,5-Bis(cyclopropylcarbonyl)phenylmethanone: (referred to as BCCPDQ) has demonstrated promise in organic solar cell applications. Researchers synthesized this thermally stable fluorophore using a straightforward one-step process involving 1-(cyclopropylcarbonyl)piperazine . Solid BCCPDQ exhibits enhanced fluorescence compared to its solution form. Its electrochemical band gap aligns well with the optical band gap, making it suitable for photovoltaic devices. In fact, BCCPDQ has been embedded in flexible solar cells, achieving an efficiency of approximately 2.26%. These findings highlight its potential for wearable and flexible electronics .
Biomedical Imaging
Fluorescent compounds like BCCPDQ can find applications in biomedical imaging. Researchers have explored its use as a contrast agent for fluorescence imaging techniques. Its stability and fluorescence properties make it a potential candidate for tracking specific cellular processes.
properties
IUPAC Name |
[3,5-bis(cyclopropanecarbonyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-16(10-1-2-10)13-7-14(17(20)11-3-4-11)9-15(8-13)18(21)12-5-6-12/h7-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDNMCNYCPCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)C(=O)C3CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(cyclopropylcarbonyl)phenyl](cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

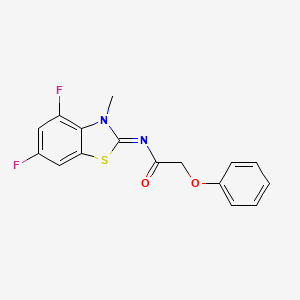
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)
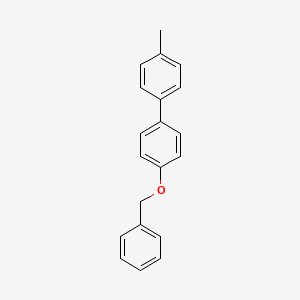
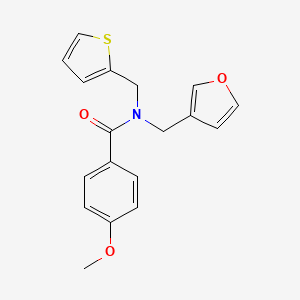
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)
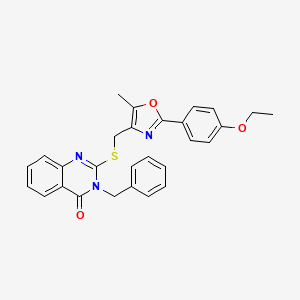
![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)
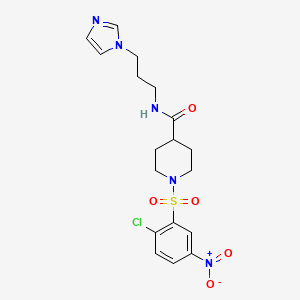
![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)
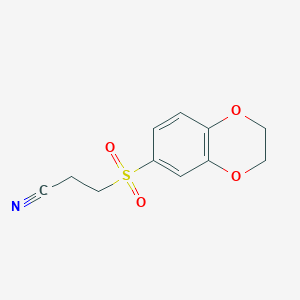

![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)